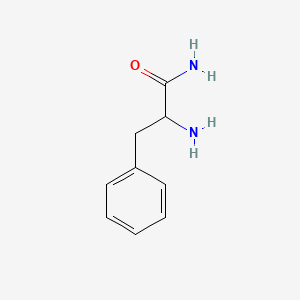

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

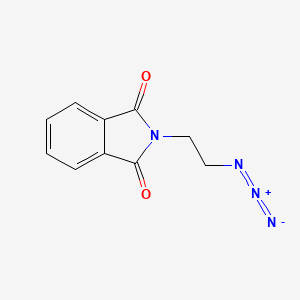

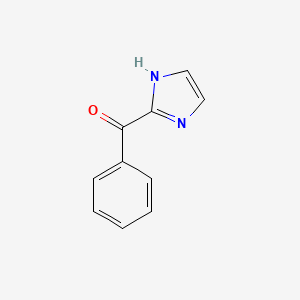

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine, commonly referred to as BDMPA, is an organic compound that has a wide range of applications in the scientific research field. BDMPA is a cyclic amine that is composed of five carbon atoms, two nitrogen atoms, and one hydrogen atom, and is classified as a cyclic amine. BDMPA has been used in a variety of scientific research experiments and applications, including synthesis, drug development, and biochemical and physiological studies.

Applications De Recherche Scientifique

Application in Antibacterial Evaluations

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

A series of (3,5-dimethyl-1H-pyrazol-4-yl)-phenyl-diazenes were prepared by condensing hydrazine hydrate with 3-phenylazo-pentane-2, 4 dione. The synthesized compounds were screened for their antibacterial activity against four types of bacteria .

Methods of Application or Experimental Procedures

The compounds were synthesized by condensation of 1,3 dicarbonyl compounds with hydrazine hydrate .

Results or Outcomes

The (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene showed strong activity against E.coli, B.cereus, P.vulgaris selectively .

Application in Synthesis of Tridentate Nitrogen Ligand

Specific Scientific Field

Chemistry

Summary of the Application

The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .

Methods of Application or Experimental Procedures

The details of the experimental procedures are not provided in the search results.

Results or Outcomes

The outcomes of this application are not provided in the search results.

Application in Anti-Tubercular Potential

Summary of the Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . A compound synthesized from 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole was evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .

Results or Outcomes

Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .

Application in Catalytic Processes

Summary of the Application

Pyrazole-based ligands were synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

Methods of Application or Experimental Procedures

The ligands were prepared via the cond

Application in Biological Transformation Agent

Summary of the Application

Studies on ligands have gained a tremendous attention for decades. It receives its important position in modern chemistry due to the fact that ligand complexes have been used in various applications: a biological transformation agent .

Propriétés

IUPAC Name |

1-benzyl-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEPGIBHWRABJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182686 |

Source

|

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine | |

CAS RN |

28466-69-5 |

Source

|

| Record name | 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)